molecular formula C16H22N4O2S B2763333 2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide CAS No. 497081-99-9

2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide

Cat. No.: B2763333
CAS No.: 497081-99-9
M. Wt: 334.44
InChI Key: FUZIMXCJPBUMAJ-UHFFFAOYSA-N
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Description

2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide is a complex organic compound featuring a unique combination of a furan ring fused with a pyrimidine ring, an amino group, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide typically involves multiple steps:

    Formation of the Furan-Pyrimidine Core: The initial step involves the synthesis of the furan-pyrimidine core. This can be achieved through a cyclization reaction between a suitable furan derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the furan-pyrimidine intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the amino-furan-pyrimidine compound with a thiol reagent under mild conditions.

    Acylation: The final step involves the acylation of the thioether compound with cyclohexylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the furan ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The amino group and the thioether linkage make the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or amines can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced furan derivatives or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its unique structure might allow it to interact with biological targets in novel ways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The furan-pyrimidine core might interact with the active site of enzymes, while the amino and thioether groups could form hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-methylacetamide
  • 2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-(4-amino-5,6-dimethylfurano[2,3-d]pyrimidin-2-ylthio)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical and biological properties. This structural difference might result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-9-10(2)22-15-13(9)14(17)19-16(20-15)23-8-12(21)18-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H,18,21)(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZIMXCJPBUMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)N)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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